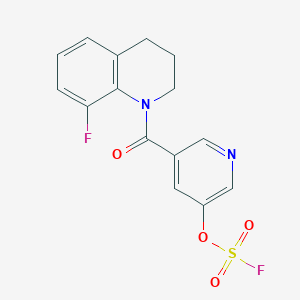
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves the inhibition of specific enzymes that are essential for the growth and proliferation of cancer cells and the production of inflammatory mediators. It inhibits the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It also inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, leading to the reduction of tumor size and the prevention of metastasis. It has also been shown to reduce inflammation, leading to the alleviation of pain and other symptoms associated with inflammatory diseases. However, it has also been shown to have some limitations for lab experiments, such as low solubility in water and instability in acidic conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline in lab experiments include its potential applications in the treatment of cancer and inflammatory diseases, its specificity for certain enzymes, and its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its low solubility in water and instability in acidic conditions, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline. One direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to improve its solubility and stability in acidic conditions, which can enhance its efficacy in lab experiments. Further research is also needed to determine its safety and toxicity in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline can also lead to the discovery of new derivatives with improved efficacy and specificity.
Synthesemethoden
The synthesis of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves a series of chemical reactions. The first step involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride and dimethylformamide, which results in the formation of 5-fluorosulfonyloxypyridine-3-carbonyl chloride. In the second step, 8-fluoro-3,4-dihydro-2H-quinoline is reacted with the carbonyl chloride in the presence of a base such as triethylamine, which leads to the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it inhibits the activity of topoisomerase I and II enzymes, which are essential for the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
8-fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-13-5-1-3-10-4-2-6-19(14(10)13)15(20)11-7-12(9-18-8-11)23-24(17,21)22/h1,3,5,7-9H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIHYIPKURRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

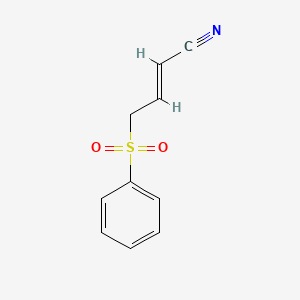
![N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2966990.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
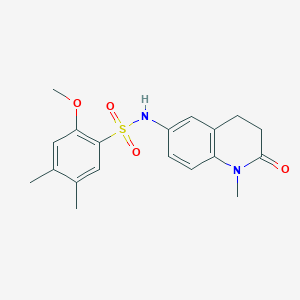
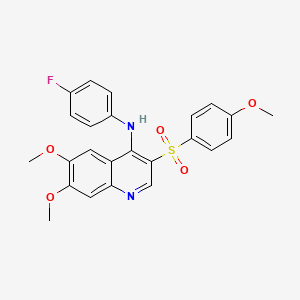

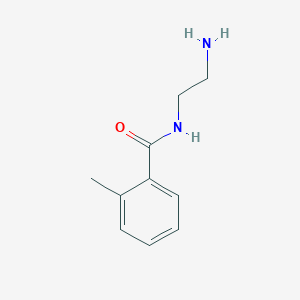

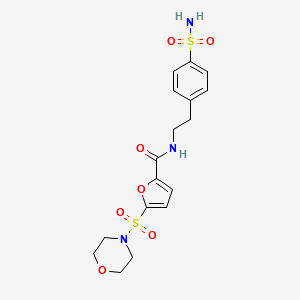
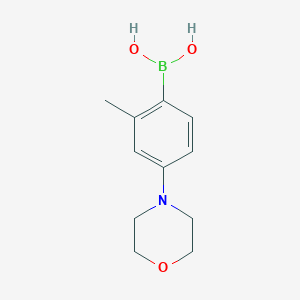
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)